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molecular formula C12H18BrN B155183 4-Bromo-2,6-diisopropylaniline CAS No. 80058-84-0

4-Bromo-2,6-diisopropylaniline

Cat. No. B155183
M. Wt: 256.18 g/mol
InChI Key: QAQRHTYPYQPBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08871361B2

Procedure details

A solution of NBS (24.59 g, 137 mmol) in DMF (160 mL) was added slowly to a solution of 2,6-diisopropylaniline (25 g, 137 mmol) in DMF (300 mL) at 0-5° C. under a nitrogen atmosphere over a period of 20 minutes. The reaction mixture was stirred at 0-5° C. After the reaction was complete, water was added and the oil suspension was stirred at rt. The aqueous layer was decanted out and the remaining oil was dissolved in ethyl acetate. The organic layer was separated, washed water and brine. Evaporation gave light brown oil (35.1 g, 100% yield).
Name
Quantity
24.59 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
100%

Identifiers

REACTION_CXSMILES
C1C(=O)N([Br:8])C(=O)C1.[CH:9]([C:12]1[CH:18]=[CH:17][CH:16]=[C:15]([CH:19]([CH3:21])[CH3:20])[C:13]=1[NH2:14])([CH3:11])[CH3:10].O>CN(C=O)C>[Br:8][C:17]1[CH:18]=[C:12]([CH:9]([CH3:11])[CH3:10])[C:13]([NH2:14])=[C:15]([CH:19]([CH3:21])[CH3:20])[CH:16]=1

Inputs

Step One
Name
Quantity
24.59 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
25 g
Type
reactant
Smiles
C(C)(C)C1=C(N)C(=CC=C1)C(C)C
Name
Quantity
160 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0-5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the oil suspension was stirred at rt
CUSTOM
Type
CUSTOM
Details
The aqueous layer was decanted out
DISSOLUTION
Type
DISSOLUTION
Details
the remaining oil was dissolved in ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed water and brine
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(N)C(=C1)C(C)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 35.1 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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